molecular formula C13H15F2NO2 B11860850 Benzyl 4,4-difluoropiperidine-1-carboxylate

Benzyl 4,4-difluoropiperidine-1-carboxylate

Cat. No.: B11860850
M. Wt: 255.26 g/mol
InChI Key: HDCSURVXXTYXNG-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 4-position of the piperidine ring makes this compound unique and potentially useful in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-difluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzyl 4,4-difluoropiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4,4-difluoropiperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group.

Properties

IUPAC Name

benzyl 4,4-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-13(15)6-8-16(9-7-13)12(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCSURVXXTYXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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